2-Chloro-5-fluoro-4-methylpyrimidine

Vue d'ensemble

Description

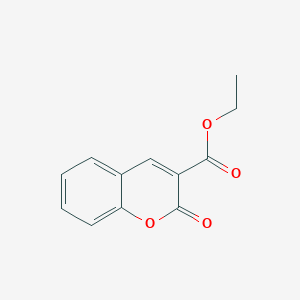

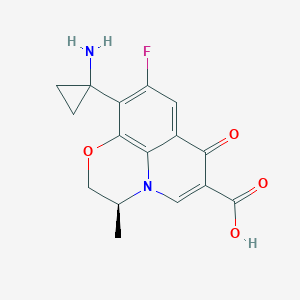

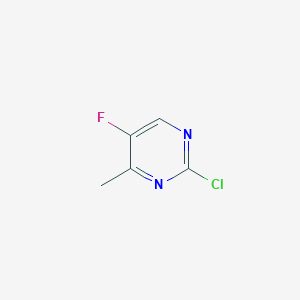

2-Chloro-5-fluoro-4-methylpyrimidine is a chemical compound with the CAS Number: 134000-96-7 . It has a molecular weight of 146.55 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

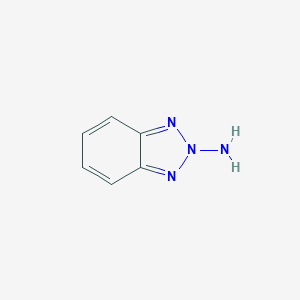

The IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyrimidine . The InChI code is 1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .It has a flash point of 87 . The compound is solid in its physical form .

Applications De Recherche Scientifique

Synthesis and Piperidinolysis

2-Chloro-5-fluoro-4-methylpyrimidine has been studied in the synthesis of various fluoropyrimidines. For instance, in a study by Brown and Waring (1974), the fluoropyrimidines were synthesized through the diazotization of aminopyrimidines in fluoroboric acid. The study also explored the second-order rate constants for piperidinolyses of these compounds, revealing that fluoropyrimidines react significantly faster than other halogenopyrimidines at the same temperature (Brown & Waring, 1974).

Kinetics and Mechanism of Fluorination

The kinetics and mechanism of fluorination of related compounds, like 2,4,5-trichloro-6-methylpyrimidine (TCMP), have been studied to understand the conversion to 2,4-difluoro-5-chloro-6-methylpyrimidine (DFCMP). This research conducted by Wei et al. (1987) provides insights into the reaction pathways and the influence of solvents and catalysts in such processes (Wei et al., 1987).

Halogen/Halogen Displacement in Heterocycles

Research by Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This study demonstrated that certain conditions allow for the substitution of bromine for chlorine in compounds like 2-chloro-6-methylpyridine, offering a pathway for modifying the structure of chloro-fluoro-methylpyrimidines (Schlosser & Cottet, 2002).

Synthesis of Antiviral Compounds

In the field of antiviral research, compounds similar to 2-Chloro-5-fluoro-4-methylpyrimidine have been synthesized and evaluated for their potential against HIV-1. Loksha et al. (2016) synthesized novel MC‐1220 analogs using a structure similar to 2-Chloro-5-fluoro-4-methylpyrimidine and evaluated their efficacy against HIV-1 (Loksha et al., 2016).

Synthesis of Antiviral Derivatives

Chernikova et al. (2019) studied the synthesis of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are structurally related to 2-Chloro-5-fluoro-4-methylpyrimidine. These derivatives were synthesized and screened for antiviral activity, showing high effectiveness against various viruses (Chernikova et al., 2019).

Characterization of Fluorinated Derivatives

Popova et al. (1999) synthesized and characterized various fluorinated pyrimidine derivatives, contributing to the understanding of their structural and functional properties. This research can provide a basis for further exploration of compounds like 2-Chloro-5-fluoro-4-methylpyrimidine in various applications (Popova et al., 1999).

Kinase Inhibitors and Anticancer Applications

In the development of anticancer agents, derivatives of pyrimidines, including those structurally similar to 2-Chloro-5-fluoro-4-methylpyrimidine, have been explored. For example, Wada et al. (2012) synthesized 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the utility of fluoropyrimidine cores in anticancer drug development (Wada et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that fluoropyrimidines, a class of compounds to which this compound belongs, are often used in the treatment of cancer . They typically target essential biosynthetic processes or get incorporated into macromolecules like DNA and RNA, inhibiting their normal function .

Mode of Action

Fluoropyrimidines, such as 5-fluorouracil (5-fu), exert their anticancer effects by misincorporating fluoronucleotides into rna and dna and inhibiting the nucleotide synthetic enzyme thymidylate synthase (ts) . This results in the disruption of DNA synthesis and repair, leading to cell death .

Biochemical Pathways

Fluoropyrimidines are known to impact several biochemical pathways, including those involved in dna synthesis and repair .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Fluoropyrimidines typically result in the disruption of dna synthesis and repair, leading to cell death .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609751 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-methylpyrimidine | |

CAS RN |

134000-96-7 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)